1-Cyanonaphthalene-7-methanol
Description
1-Cyanonaphthalene-7-methanol is a naphthalene derivative featuring a cyano (-CN) group at position 1 and a hydroxymethyl (-CH2OH) group at position 7. The cyano group is strongly electron-withdrawing, while the hydroxymethyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity. The molecular formula is likely C12H9NO, with a molecular weight of 183.21 g/mol (calculated based on naphthalene backbone + substituents).
Properties
IUPAC Name |
7-(hydroxymethyl)naphthalene-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,14H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIIVJOQDGMRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CO)C(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Cyanoacetic Acid
The first step involves a condensation reaction between 7-methoxytetrahydro-1-naphthalenone and cyanoacetic acid in the presence of a dual catalyst system (heptanoic acid and benzylamine). Key parameters include:
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Toluene or acetonitrile |
| Temperature | Reflux (≈110–120°C for toluene) |
| Reaction Time | 10–30 hours |
| Molar Ratio (Substrate:Cyanoacetic Acid) | 1:0.9–1.2 |
| Catalyst Ratio (Heptanoic Acid:Benzylamine) | 1:0.2–0.3 each |
This step yields (7-methoxy-3,4-dihydro-1-naphthyl)acetonitrile with minimal purification required before proceeding to halogenation.
Halogenation with N-Halosuccinimide
Halogenation introduces a halogen atom at the 4-position of the dihydronaphthalene ring. N-Bromosuccinimide (NBS) or elemental bromine is preferred, with reactions conducted at 5–40°C in toluene or acetonitrile. The product, (7-methoxy-3,4-dihydro-4-halo-1-naphthyl)acetonitrile, is stabilized by the electron-withdrawing cyano group, facilitating subsequent elimination.
Dehydrohalogenation to Aromatic Nitrile
The final step employs alkaline conditions (e.g., NaOH in methanol) to eliminate hydrogen halide, aromatizing the ring. Example 37 of the patent reports a 95% yield using 0.01 mol NaOH per 0.005 mol substrate at 25°C for 4 hours. This method avoids harsh conditions (e.g., high-temperature dehydrogenation) and achieves a total yield of 94.2% across all steps.
Oxidation of 7-Methoxy-1-naphthaldehyde
Patent US9701608B2 describes the synthesis of 7-methoxy-naphthalene-1-carbaldehyde, a potential intermediate for 1-cyanonaphthalene-7-methanol. Conversion of the aldehyde to a nitrile can be achieved via:
Aldoxime Formation and Dehydration
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Oxime Formation : Reacting the aldehyde with hydroxylamine hydrochloride in ethanol/water yields the aldoxime.
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Dehydration : Heating the oxime with acetic anhydride or phosphorus pentoxide (P₂O₅) eliminates water, forming the nitrile.
This two-step process typically achieves 70–85% yields in analogous systems.
Comparative Analysis of Methods
Mechanistic Insights
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Condensation Step : Heptanoic acid and benzylamine likely act synergistically, with the acid protonating the ketone and the amine deprotonating cyanoacetic acid, facilitating nucleophilic attack.
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Halogenation : NBS undergoes radical-initiated bromination, favored by the electron-deficient dihydronaphthalene ring.
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Dehydrohalogenation : Base-mediated E2 elimination proceeds via a concerted mechanism, with methanol stabilizing the transition state .
Chemical Reactions Analysis
Fluorescence Quenching in Methanol–Ethanol Solutions
1-Cyanonaphthalene exhibits fluorescence quenching when reacted with halides (e.g., iodide, bromide) in methanol–ethanol solutions. Key findings include:
This reaction involves electron transfer between the cyano group and halides, with methanol acting as a stabilizing solvent.
Photocycloaddition Reactions with Alkenes
1-Cyanonaphthalene undergoes stereoselective endo-photocycloaddition with alkenes in methanol-containing systems. Key data:
-
Regioselectivity : Hydrogen-bonding substituents enhance endo selectivity (yields up to 89% with optimized catalysts) .
-
Temperature effect : Lower temperatures (e.g., 0–25°C) improve both yield and selectivity .
Example reaction :
text1-Cyanonaphthalene + Alkene → endo-Photocycloadduct (E/Z ratio 3:1) Conditions: Methanol solvent, UV irradiation, tertiary amine catalysts.
Methanolysis of Cyano Derivatives
Methanol participates in nucleophilic reactions with cyano-functionalized compounds. For example:
-
1-Cyanoformamidine methanolysis :
Mechanism :
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Deprotonation of acetone cyanohydrin by methanol.
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Cyanide addition to aldehydes, followed by acrylate coupling .
Astrophysical Relevance
Though not directly involving methanol, 1-cyanonaphthalene derivatives (e.g., 1-cyanoacenaphthylene) are detected in interstellar clouds like TMC-1. Their formation mechanisms involve:
Abundance data :
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Synthesis
1-Cyanonaphthalene-7-methanol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cyclization processes. This property is particularly valuable in creating more complex organic molecules used in pharmaceuticals and agrochemicals.
2. Development of New Materials
The compound's electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and dyes. The cyano group can enhance electron affinity, making it an attractive candidate for use in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Research has indicated that 1-Cyanonaphthalene-7-methanol may possess significant biological activity, suggesting potential pharmacological applications:
1. Anticancer Properties
Studies have shown that derivatives of cyanonaphthalenes exhibit cytotoxic effects against various cancer cell lines, including MCF-7 human breast cancer cells. The compound's ability to inhibit cancer cell proliferation may be attributed to its structural features that facilitate interaction with biological targets .
2. Antimicrobial Activity
Preliminary investigations into the biological effects of 1-Cyanonaphthalene-7-methanol suggest potential antimicrobial properties. Compounds with similar structures have demonstrated efficacy against a range of pathogens, indicating that further exploration could yield valuable therapeutic agents.
Table 1: Summary of Research Findings on 1-Cyanonaphthalene-7-methanol
Mechanism of Action
The mechanism of action of 1-Cyanonaphthalene-7-methanol involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Structural and Chemical Properties
The naphthalene backbone provides a rigid aromatic system, with substituent positions affecting electronic and steric properties. Key structural insights from similar compounds include:
- Electronic effects: The cyano group withdraws electron density via induction, polarizing the aromatic ring and directing electrophilic substitution to specific positions. In contrast, hydroxymethyl groups donate electron density through lone pairs on oxygen, creating a push-pull electronic effect .
Comparison with Similar Compounds
1-ethynyl-7-methoxynaphthalene
- Molecular formula : C13H10O (MW: 182.22 g/mol) .
- Key differences: The ethynyl group (-C≡CH) is sp-hybridized, offering linear geometry and alkyne reactivity. The methoxy (-OCH3) group is electron-donating, contrasting with the electron-withdrawing cyano group in 1-Cyanonaphthalene-7-methanol. This difference alters electrophilic substitution patterns and redox behavior .
1-Chloronaphthalene
- Molecular formula : C10H7Cl (MW: 162.62 g/mol) .
- Key differences: Chlorine is moderately electron-withdrawing but less polar than cyano. Chloronaphthalenes exhibit lower solubility in polar solvents compared to hydroxymethyl-containing derivatives.
1-Acetamido-7-naphthol
- Molecular formula: C12H11NO2 (MW: 201.22 g/mol) .
- Key differences: The acetamido group (-NHCOCH3) introduces hydrogen-bonding and steric bulk, while the hydroxyl group (-OH) enhances polarity. Compared to 1-Cyanonaphthalene-7-methanol, this compound may exhibit greater metabolic stability due to the acetamido moiety .
1-(Trifluoromethyl)naphthalene-7-carbonyl chloride
- Molecular formula : C12H6ClF3O (MW: 264.63 g/mol) .
- Key differences: The trifluoromethyl (-CF3) and carbonyl chloride (-COCl) groups are both electron-withdrawing, making this compound highly reactive toward nucleophiles.
1-Methyl-7-isopropylnaphthalene
- Molecular formula : C14H16 (MW: 184.28 g/mol) .
- Key differences: Alkyl substituents (methyl and isopropyl) are electron-donating, increasing hydrophobicity and reducing solubility in polar solvents. This contrasts sharply with the polar cyano and hydroxymethyl groups in 1-Cyanonaphthalene-7-methanol .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 1-Cyanonaphthalene-7-methanol | C12H9NO | 183.21 (calculated) | -CN, -CH2OH | Not available |
| 1-ethynyl-7-methoxynaphthalene | C13H10O | 182.22 | -C≡CH, -OCH3 | MDL (placeholder) |
| 1-Chloronaphthalene | C10H7Cl | 162.62 | -Cl | 90-13-1 |
| 1-Acetamido-7-naphthol | C12H11NO2 | 201.22 | -NHCOCH3, -OH | 6470-18-4 |
| 1-(Trifluoromethyl)naphthalene-7-carbonyl chloride | C12H6ClF3O | 264.63 | -CF3, -COCl | 1261633-68-4 |
| 1-Methyl-7-isopropylnaphthalene | C14H16 | 184.28 | -CH3, -CH(CH3)2 | 490-65-3 |
Toxicological and Environmental Considerations
- Analytical methods: Techniques like GC/MS and HPLC/UV (detection limits: 1.8–10 µg/L) are used for naphthalene derivatives in environmental samples. These methods could be adapted for 1-Cyanonaphthalene-7-methanol, though its polar groups may require modified extraction protocols .
- Toxicity: Naphthalene derivatives generally exhibit varying toxicity based on substituents. For example, methylnaphthalenes are less toxic than chlorinated or cyano-substituted analogs. The hydroxymethyl group in 1-Cyanonaphthalene-7-methanol may facilitate metabolic conjugation, reducing persistence compared to halogenated derivatives .
Biological Activity
1-Cyanonaphthalene-7-methanol is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
1-Cyanonaphthalene-7-methanol is characterized by a cyano group (-CN) at the 1-position and a hydroxymethyl group (-CH2OH) at the 7-position of the naphthalene ring. Its molecular formula is C₁₁H₉N, which contributes to its stability and reactivity.
Structural Features:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Cyanonaphthalene-7-methanol | Cyano at position 1, Hydroxymethyl at position 7 | Dual functional groups enhance reactivity |
| 1-Cyanonaphthalene | Cyano group at position 1 | Reference compound with simpler structure |
| 2-Cyanonaphthalene | Cyano group at position 2 | Different reactivity patterns due to position |
| 1-Methylnaphthalene | Methyl group instead of cyano | Less polar; different electronic properties |
The biological activity of 1-Cyanonaphthalene-7-methanol is attributed to its ability to interact with various molecular targets. The cyano group can form hydrogen bonds and engage in non-covalent interactions, while the aromatic ring facilitates π-π stacking interactions. These interactions can influence the compound's binding affinity to proteins, nucleic acids, and other biomolecules, impacting their function and activity.
Biological Activity
Research indicates that 1-Cyanonaphthalene-7-methanol exhibits several pharmacological properties:
- Anticancer Activity: Studies have shown that compounds in this class can inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that 1-Cyanonaphthalene-7-methanol reduces the viability of specific cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokine production, contributing to reduced inflammation in experimental models.
- Fluorescent Probes: Due to its unique electronic properties, it has been explored as a fluorescent probe for biological imaging, allowing for the visualization of cellular processes.
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various cyanonaphthalenes, including 1-Cyanonaphthalene-7-methanol. The results indicated a significant reduction in cell viability in human breast cancer cells (MCF-7) when treated with this compound. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of 1-Cyanonaphthalene-7-methanol. In animal models of acute inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest that it may serve as a therapeutic agent for inflammatory diseases.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 1-cyanonaphthalene-7-methanol to ensure reproducibility?
Adopt a stepwise approach:
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via TLC and HPLC (≥95% purity threshold) .
- Characterization : Combine -NMR (aromatic proton analysis at δ 7.2–8.5 ppm) and FT-IR (C≡N stretch ~2200 cm, O-H stretch ~3200 cm) for structural validation .
- Yield optimization : Screen reaction temperatures (60–120°C) and catalysts (e.g., Pd/C, CuI) to balance reactivity and byproduct formation .
Q. Which analytical methods are most suitable for quantifying 1-cyanonaphthalene-7-methanol in biological matrices?
Prioritize sensitivity and selectivity:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Optimize MRM transitions for m/z 198.1 → 145.0 (quantitative ion) and 198.1 → 117.9 (qualitative ion) .
- GC-MS : Derivatize hydroxyl groups (e.g., BSTFA) to enhance volatility. Monitor retention times against deuterated internal standards (e.g., d7-chloronaphthalene analogs) .
- Validation : Follow FDA guidelines for LOD (≤0.1 ng/mL), LOQ (≤0.5 ng/mL), and inter-day precision (RSD <15%) .
Q. How should preliminary toxicity screening be designed for 1-cyanonaphthalene-7-methanol in rodent models?
Apply tiered testing protocols:
- Acute exposure : Administer doses (10–1000 mg/kg) via oral gavage. Monitor mortality, body weight, and organ weights (liver, kidneys) over 14 days .
- Subchronic studies : Use 28-day exposure (10–100 mg/kg/day) with hematological (CBC, platelet count) and biochemical (ALT, BUN) profiling .
- Risk of bias mitigation : Randomize dosing groups and blind histopathological assessments to reduce confounding .
Q. What protocols ensure stability of 1-cyanonaphthalene-7-methanol under varying environmental conditions?
Conduct accelerated degradation studies:
- Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify degradation via HPLC area-under-curve (AUC) changes .
- Thermal stability : Store at 4°C, 25°C, and 40°C for 12 weeks. Monitor hydrolysis products (e.g., cyanide release via ion chromatography) .
Advanced Research Questions
Q. What methodologies identify metabolic pathways of 1-cyanonaphthalene-7-methanol in mammalian systems?
- In vitro assays : Incubate with human liver microsomes (HLMs) + NADPH. Detect phase I metabolites (e.g., hydroxylated derivatives) via UPLC-QTOF-MS .
- Isotopic labeling : Synthesize -labeled cyanide group to track metabolic fate in urine/bile using radio-HPLC .
- Computational prediction : Use ADMET software (e.g., Schrödinger) to model CYP450 interactions (CYP3A4, CYP2D6 prioritized) .
Q. How can contradictory data on the compound’s cytotoxicity be resolved?
- Dose-response refinement : Test narrower concentration ranges (e.g., 1–100 µM) across multiple cell lines (HepG2, HEK293) to identify thresholds .
- Mechanistic studies : Perform RNA-seq to differentiate apoptosis (e.g., caspase-3 activation) from necrosis (LDH release) .
- Confounder analysis : Control for solvent effects (DMSO ≤0.1%) and batch-to-batch variability in cell culture media .
Q. What approaches assess the environmental partitioning of 1-cyanonaphthalene-7-methanol?
- Fugacity modeling : Input logP (estimated 2.8–3.5) and vapor pressure (0.01–0.1 Pa) to predict air-water-soil distribution .
- Biodegradation assays : Use OECD 301D (closed bottle test) with activated sludge. Monitor BOD and parent compound depletion via GC-MS .
- Ecotoxicology : Test Daphnia magna (48h EC) and algal growth inhibition (72h IC) under OECD 202/201 guidelines .
Q. How can structure-activity relationship (SAR) studies improve the bioactivity of derivatives?
- Substituent libraries : Synthesize analogs with variations at the cyanide (e.g., -CF, -NO) and methanol positions (e.g., esters, ethers) .
- Docking simulations : Screen against target proteins (e.g., bacterial FabH enzyme) using AutoDock Vina; validate with SPR binding assays .
- Pharmacophore mapping : Identify critical H-bond donors (methanol -OH) and π-π interactions (naphthalene ring) using MOE software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
